4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a heterocyclic compound that belongs to the pyrazolone class. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a dihydropyrazolone ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent chlorination to obtain the dihydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one
- 4-amino-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-amino-1-phenyl-3-pyrazolidinone
Uniqueness
4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can influence its chemical reactivity, biological activity, and potential therapeutic applications, distinguishing it from other similar pyrazolone derivatives.
Properties
IUPAC Name |
4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFGCHEPKXZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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